molecular formula C6H13NO B1652503 3-Ethyl-N-methyloxetan-3-amine CAS No. 1448960-73-3

3-Ethyl-N-methyloxetan-3-amine

Cat. No.: B1652503
CAS No.: 1448960-73-3
M. Wt: 115.17
InChI Key: YIVXCHVNGUOMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-N-methyloxetan-3-amine is a chemical compound with the molecular formula C6H13NO It is a derivative of oxetane, a four-membered cyclic ether, and features an ethyl group and a methylamine group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N-methyloxetan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with an oxetane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-N-methyloxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

3-Ethyl-N-methyloxetan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-N-methyloxetan-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The ethyl and methylamine groups contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

  • N-Methyloxetan-3-amine
  • 3-Methyl-N-ethyloxetan-3-amine
  • 3-Propyl-N-methyloxetan-3-amine

Comparison: 3-Ethyl-N-methyloxetan-3-amine is unique due to the presence of both ethyl and methylamine groups on the oxetane ring. This structural feature distinguishes it from other similar compounds, which may have different alkyl groups or substitutions.

Biological Activity

Overview

3-Ethyl-N-methyloxetan-3-amine, with the molecular formula C6H13NO, is a derivative of oxetane, characterized by an ethyl group and a methylamine group attached to the oxetane ring. This compound has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biological studies due to its potential biological activity and interactions with biomolecules.

The synthesis of this compound typically involves cyclization reactions between suitable precursors, such as ethylamine and oxetane derivatives, under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which contribute to its reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its functional groups. The oxetane ring can undergo ring-opening reactions that lead to the formation of reactive intermediates capable of interacting with various biological targets. The ethyl and methylamine groups enhance its reactivity, suggesting potential applications in drug development and biochemical research.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. Further investigation into its specific effects on bacterial or fungal strains is warranted.
  • Cytotoxicity : Some derivatives of oxetane compounds have shown cytotoxic effects against cancer cell lines. Understanding the cytotoxic profile of this compound could provide insights into its potential as an anticancer agent.

Case Studies

A review of literature reveals limited direct case studies specifically focusing on this compound. However, related compounds have been evaluated for their biological activities:

  • Anticancer Potential : In a study involving oxetane derivatives, researchers observed significant cytotoxicity against various cancer cell lines, indicating that modifications in the oxetane structure could enhance antitumor activity .
  • Neuroprotective Effects : Some studies have explored the neuroprotective properties of similar amine-containing compounds. These findings suggest that this compound may also have implications in neuropharmacology .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other related compounds. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesBiological Activity Potential
This compoundEthyl and methylamine groups on an oxetane ringAntimicrobial, cytotoxic
N-Methyloxetan-3-amineMethyl group onlyLimited data on biological activity
3-Methyl-N-ethyloxetan-3-amineMethyl group with ethyl substitutionPotentially lower activity

Future Research Directions

Further research is essential to elucidate the full scope of the biological activity of this compound. Key areas for future investigation include:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to assess the compound's efficacy against various pathogens and cancer cell lines.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects could provide insights into its therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity will be crucial for optimizing derivatives for specific applications.

Properties

IUPAC Name

3-ethyl-N-methyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(7-2)4-8-5-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXCHVNGUOMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302568
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448960-73-3
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448960-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-N-methyloxetan-3-amine
Reactant of Route 2
3-Ethyl-N-methyloxetan-3-amine
Reactant of Route 3
3-Ethyl-N-methyloxetan-3-amine
Reactant of Route 4
3-Ethyl-N-methyloxetan-3-amine
Reactant of Route 5
Reactant of Route 5
3-Ethyl-N-methyloxetan-3-amine
Reactant of Route 6
3-Ethyl-N-methyloxetan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.